

Methyl 7(Z)-hexadecenoate: A Technical Guide on its Biological Significance and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 7(Z)-hexadecenoate is a monounsaturated fatty acid methyl ester with documented roles as a plant, fungal, and algal metabolite.[1][2] Its primary identified biological functions are as a nitrification inhibitor and as a structural component of cellular membranes in specific autotrophic bacteria.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of Methyl 7(Z)-hexadecenoate, including its known biological roles, and presents generalized experimental approaches for its study. It is important to note that while the compound has been identified in various natural sources, detailed mechanistic studies, extensive quantitative biological data, and its effects on mammalian systems are not widely available in current scientific literature.

Introduction

Methyl 7(Z)-hexadecenoate, also known as methyl cis-7-hexadecenoate, is a lipid molecule with the chemical formula C₁₇H₃₂O₂.[1] As a fatty acid methyl ester, it is functionally related to (Z)-hexadec-7-enoic acid.[1] Its presence has been confirmed in a variety of organisms, suggesting diverse, though not fully elucidated, biological roles. For researchers in drug development, its most intriguing, albeit under-researched, characteristic is its inhibitory action on nitrification.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C17H32O2	PubChem[1]
Molecular Weight	268.4 g/mol	PubChem[1]
CAS Number	56875-67-3	PubChem[1]
Appearance	Oily Liquid	Spectrum Chemical[4]
Solubility	Soluble in DMF, DMSO, and Ethanol	Cayman Chemical[3]

Known Biological Roles and FunctionsNitrification Inhibition

The most clearly defined biological function of **Methyl 7(Z)-hexadecenoate** is its role as a nitrification inhibitor.[1][2] Nitrification is a crucial microbial process in the nitrogen cycle, involving the two-step oxidation of ammonia (NH₃) to nitrate (NO₃⁻). This process is carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA), followed by nitrite-oxidizing bacteria.

Methyl 7(Z)-hexadecenoate is thought to inhibit the first step of this process, the oxidation of ammonia to hydroxylamine, which is catalyzed by the enzyme ammonia monooxygenase (AMO).[5] By inhibiting AMO, the compound effectively slows down the overall rate of nitrification. This has potential applications in agriculture for improving the efficiency of nitrogen-based fertilizers by reducing nitrate leaching and nitrous oxide emissions.

The precise mechanism of inhibition and quantitative data such as the inhibition constant (Ki) or IC50 value for **Methyl 7(Z)-hexadecenoate** against AMO are not well-documented in the available literature.

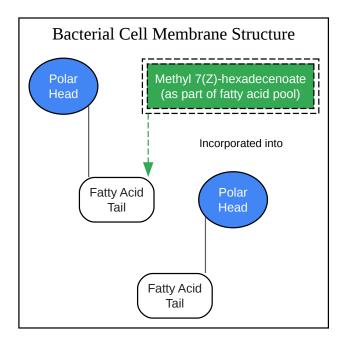
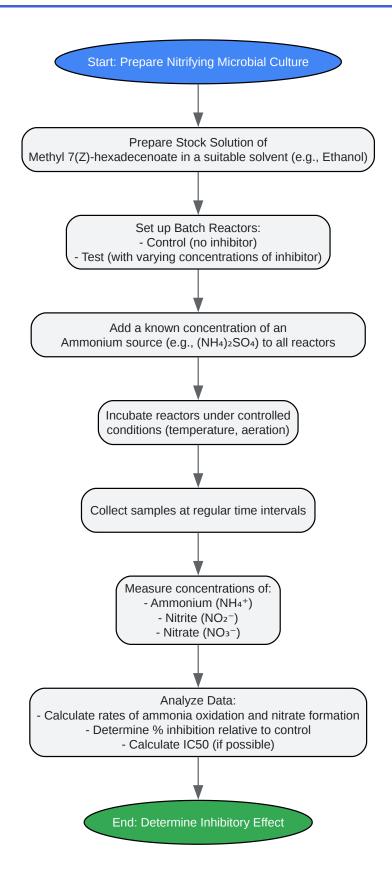

Click to download full resolution via product page

Figure 1. The nitrification pathway and the inhibitory point of action for **Methyl 7(Z)**-hexadecenoate.

Component of Bacterial Cellular Membranes


Methyl 7(Z)-hexadecenoate is a known component of the cellular membranes of certain autotrophic bacteria.[3] Specifically, its corresponding fatty acid, (Z)-7-hexadecenoic acid, has been detected in strains of the genus Nitrospira, which are nitrite-oxidizing bacteria.[3] The composition of fatty acids in bacterial membranes is crucial for maintaining membrane fluidity and function. The presence of specific fatty acids like 7(Z)-hexadecenoic acid can be used as a biomarker to identify particular bacterial genera in environmental samples.

Conceptual representation of Methyl 7(Z)-hexadecenoate's role as a precursor to fatty acids in bacterial membranes.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. methyl (Z)-7-hexadecenoate | C17H32O2 | CID 14029831 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. caymanchem.com [caymanchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Activity-Based Protein Profiling of Ammonia Monooxygenase in Nitrosomonas europaea -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl 7(Z)-hexadecenoate: A Technical Guide on its Biological Significance and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028981#biological-role-and-function-of-methyl-7-z-hexadecenoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com